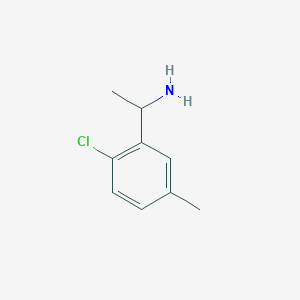

1-(2-Chloro-5-methylphenyl)ethan-1-amine

Descripción general

Descripción

1-(2-Chloro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used in research and development within the pharmaceutical and chemical industries .

Métodos De Preparación

The synthesis of 1-(2-Chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source.

Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol, under mild conditions to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.

Análisis De Reacciones Químicas

1-(2-Chloro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Chloro-5-methylphenyl)ethan-1-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

1-(2-Chloro-5-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

1-(2-Chloro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.

1-(2-Chloro-5-methylphenyl)propan-1-amine: Similar structure but with an additional carbon in the side chain.

1-(2-Bromo-5-methylphenyl)ethan-1-amine: Similar structure but with a bromo group instead of a chloro group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.

Actividad Biológica

1-(2-Chloro-5-methylphenyl)ethan-1-amine, also known by its CAS number 897552-32-8, is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure includes a chloro substituent on the aromatic ring and an amine functional group, which are critical for its biological interactions.

1. Pharmacological Effects

Research indicates that this compound acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1). This receptor is implicated in various neurobiological processes, including mood regulation and psychostimulant effects. In vivo studies have demonstrated that this compound can modulate hyperactivity induced by MK-801, a known NMDA receptor antagonist, in rodent models of schizophrenia .

2. Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of related compounds, suggesting that halogenated phenylamines may exhibit significant antibacterial activity. While specific data on this compound is limited, its structural analogs have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its effects likely involves receptor-mediated pathways. The activation of TAAR1 has been linked to the modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in psychiatric disorders .

Case Study 1: Neuropharmacological Effects

In a study assessing the impact of TAAR1 agonists on behavior in rodents, administration of this compound resulted in significant reductions in hyperactivity levels compared to control groups. This suggests a potential role in managing symptoms associated with hyperactivity disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of structurally similar compounds found that derivatives with similar halogen substitutions displayed potent activity against common bacterial strains. The findings indicate that modifications to the phenyl ring can enhance antimicrobial efficacy .

Data Tables

Propiedades

IUPAC Name |

1-(2-chloro-5-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKNLBBVVQWPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.